REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:7]=[CH:6][C:5]([C:8](O)=[O:9])=[N:4]1)[CH3:2].[N+](=C[Si](C)(C)C)=[N-].C1COCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1C=CC=CC=1.CO>[CH2:1]([N:3]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[N:4]1)[CH3:2] |f:3.4.5.6.7.8,9.10|
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
19.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C[Si](C)(C)C
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Name
|
benzene MeOH
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1.CO
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for one hour
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with the addition of acetic acid (0.25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed once the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by careful addition of sodium sulfate decahydrate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter pad was washed with EtOAc (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |